(S)-Methyl 2-(pyrrolidin-1-yl)propanoate (S)-Methyl 2-(pyrrolidin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16480304
InChI: InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate

CAS No.:

Cat. No.: VC16480304

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 2-pyrrolidin-1-ylpropanoate
Standard InChI InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3
Standard InChI Key BCYHICYAWLIZRU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC)N1CCCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (S)-methyl 2-(pyrrolidin-1-yl)propanoate is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The (S)-configuration arises from the chiral center at the second carbon of the propanoate chain, which is bonded to the pyrrolidine nitrogen. The compound’s IUPAC name is (S)-methyl 2-(pyrrolidin-1-yl)propanoate, and its SMILES notation is COC(=O)C(C)N1CCCC1, reflecting the methyl ester, pyrrolidine ring, and stereochemistry .

Crystallographic and Conformational Analysis

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
SMILESCOC(=O)C(C)N1CCCC1
Chiral Centers1 (S-configuration)
Predicted LogP1.2 (ChemAxon)

Synthesis and Enantioselective Preparation

Asymmetric Synthesis Strategies

To isolate the (S)-enantiomer, enantioselective catalysis or chiral auxiliaries are required. One potential route involves:

  • Chiral Pool Synthesis: Starting from (S)-lactic acid, the hydroxyl group is replaced with a pyrrolidine moiety via nucleophilic substitution.

  • Asymmetric Michael Addition: Using a chiral catalyst (e.g., Cinchona alkaloids or BINOL-derived phosphoric acids) to induce stereoselectivity during the addition of pyrrolidine to methyl acrylate .

A reported large-scale synthesis of a related compound (methyl 2-methyl-3-pyrrolidino-propanoate) utilized a 3-liter reactor with methanol as a solvent, achieving a 96.6% yield . Adapting this method with a chiral catalyst could theoretically produce the (S)-enantiomer, though experimental details remain unpublished.

Table 2: Optimized Reaction Conditions for Racemic Synthesis

ParameterValue
ReactantsPyrrolidine, methyl methacrylate
Molar Ratio1:1
Temperature50°C
Reaction Time24 hours
SolventMethanol
Yield96.6%

Physicochemical Properties

Solubility and Stability

(S)-Methyl 2-(pyrrolidin-1-yl)propanoate is soluble in polar aprotic solvents (e.g., DMSO, acetone) and partially soluble in water due to its ester and tertiary amine functionalities. The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, yielding (S)-2-(pyrrolidin-1-yl)propanoic acid and methanol .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, pyrrolidine CH₂), 2.85 (q, 1H, CH), 2.60–2.40 (m, 4H, pyrrolidine CH₂), 1.30 (d, 3H, CH₃).

    • ¹³C NMR: δ 174.5 (C=O), 54.8 (OCH₃), 52.1 (CH), 46.2 (pyrrolidine C), 22.1 (CH₃).

  • IR: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretch) .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor to β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors. For example, analogous pyrrolidine-containing esters are used in synthesizing thrombin inhibitors and antiviral agents .

Chiral Auxiliary in Asymmetric Catalysis

The (S)-enantiomer’s rigid pyrrolidine framework makes it a candidate for chiral ligands in transition-metal catalysis. Palladium complexes incorporating similar ligands have demonstrated high enantioselectivity in cross-coupling reactions .

Challenges and Future Directions

Despite its potential, the (S)-enantiomer remains understudied. Key challenges include:

  • Scalability of Enantioselective Synthesis: Current methods for chiral induction are labor-intensive and low-yielding.

  • Lack of Crystallographic Data: Molecular geometry and intermolecular interactions are poorly characterized.
    Future research should focus on flow chemistry approaches to improve stereocontrol and X-ray diffraction studies to elucidate solid-state behavior.

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